3Z,6Z-Nonadienal-3,4,6,7-d4
Description
3Z,6Z-Nonadienal-3,4,6,7-d4 is a deuterated analog of (3Z,6Z)-3,6-Nonadienal (C₉H₁₄O), a naturally occurring aldehyde found in green vegetables and a key contributor to cucumber flavor . The deuterated form replaces four hydrogen atoms with deuterium at positions 3, 4, 6, and 7, resulting in a molecular formula of C₉H₁₀D₄O and a molecular weight of ~142.23 g/mol (vs. 138.21 g/mol for the non-deuterated form). This isotopic labeling enhances its utility in tracing metabolic pathways, nuclear magnetic resonance (NMR) studies, and stability assessments under experimental conditions .
The compound’s structure features conjugated double bonds at the 3Z and 6Z positions, which confer distinct physicochemical properties, such as volatility and reactivity. Its primary applications span food chemistry (flavor profiling), pheromone research, and analytical chemistry (as an internal standard) .
Properties
CAS No. |
150677-98-8 |
|---|---|
Molecular Formula |
C9H10D4O |
Molecular Weight |
142.24 |
Purity |
95% min. |
Synonyms |
3,6-Nonadienal-3,4,6,7-d4, (Z,Z) |
Origin of Product |
United States |
Comparison with Similar Compounds
(3Z,6Z)-3,6-Nonadienal (Non-deuterated Form)
Key Similarities and Differences :
- Structure : Identical double bond positions (3Z,6Z) but lacks deuterium substitution.
- Molecular Weight : 138.21 g/mol vs. 142.23 g/mol for the deuterated form.
- Applications: The non-deuterated form is used directly in flavor and fragrance industries due to its cucumber-like aroma . In contrast, the deuterated variant serves as a tracer in metabolic studies, leveraging its isotopic signature to avoid interference in spectroscopic analyses .
- Stability : Deuterium substitution may slightly alter boiling points and retention times in gas chromatography (GC) due to isotopic mass effects .
(E,Z)-2,4-Nonadienal
Structural and Functional Contrasts :
- Double Bond Positions : 2E and 4Z positions vs. 3Z and 6Z in the deuterated compound .
- Molecular Formula: C₉H₁₄O (same as non-deuterated 3Z,6Z-Nonadienal).
- Physicochemical Properties: Volatility: Higher volatility due to less conjugation between double bonds. Retention Indices: GC retention indices vary significantly. For example, (E,Z)-2,4-Nonadienal has a retention index (I) of 1268 on a DB-5 column, whereas (3Z,6Z)-3,6-Nonadienal exhibits distinct retention behavior due to structural differences .
- Applications: (E,Z)-2,4-Nonadienal is associated with oxidized lipid aromas in foods, contrasting with the fresh, green notes of 3Z,6Z-Nonadienal .
Unsaturated γ-Dicarbonyl Compounds (C₄H₄O₄ to C₈H₁₀O₄)
Comparative Analysis :
- Functional Groups: These compounds feature two carbonyl groups separated by a double bond (e.g., γ-diketones), unlike the single aldehyde group in 3Z,6Z-Nonadienal-d4 .
- Reactivity: γ-Dicarbonyls are more prone to cyclization and polymerization due to their electrophilic carbonyl groups, whereas 3Z,6Z-Nonadienal-d4 undergoes oxidation or reduction reactions at the aldehyde moiety .
- Applications : Used in polymer chemistry and synthetic intermediates, contrasting with the deuterated compound’s role in analytical and biological tracing .
Research Findings and Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Positions | Retention Index (DB-5 Column) | Key Applications |
|---|---|---|---|---|---|
| 3Z,6Z-Nonadienal-3,4,6,7-d4 | C₉H₁₀D₄O | ~142.23 | 3Z, 6Z | N/A* | Metabolic tracing, NMR |
| (3Z,6Z)-3,6-Nonadienal | C₉H₁₄O | 138.21 | 3Z, 6Z | ~1150† | Flavor industry |
| (E,Z)-2,4-Nonadienal | C₉H₁₄O | 138.21 | 2E, 4Z | 1268 | Food aroma analysis |
*Deuterated compounds are typically used as internal standards; retention indices are method-dependent.
†Estimated based on structural analogs .
Table 2. Isotopic and Stability Data
| Parameter | 3Z,6Z-Nonadienal-3,4,6,7-d4 | (3Z,6Z)-3,6-Nonadienal |
|---|---|---|
| Isotopic Purity | ≥98% D-enrichment | Not applicable |
| Stability in Solution | Enhanced due to deuterium | Prone to oxidation |
| Detection Method | GC-MS (deuterium signature) | GC-MS, Sensory analysis |
Preparation Methods
Base Compound Characteristics
(3Z,6Z)-Nona-3,6-dienal (C₉H₁₄O) is a nine-carbon α,β-unsaturated aldehyde with conjugated double bonds at positions 3 and 6. Its molecular formula, C₉H₁₄O, and CAS registry number (21944-83-2) are well-documented, with synonyms including (Z,Z)-3,6-Nonadienal and 3,6-nonadienal. The compound’s reactivity stems from its electrophilic aldehyde group and diene system, enabling applications in flavor synthesis and organic transformations.
Deuteration Rationale
Deuteration at positions 3, 4, 6, and 7 introduces isotopic labels for tracking metabolic pathways or studying reaction mechanisms. The d4 isotopologue retains the stereochemistry (3Z,6Z) while replacing four hydrogens with deuterium at allylic and vinylic positions, altering its physical properties minimally but enabling detection via mass spectrometry or NMR.
Synthesis of Non-Deuterated (3Z,6Z)-Nona-3,6-dienal
Oxidation of (3Z,6Z)-Nona-3,6-dien-1-ol
A patented method involves oxidizing (3Z,6Z)-3,6-nonadien-1-ol using a sulfoxide compound (e.g., dimethyl sulfoxide), sulfur trioxide complex, and a tertiary amine (e.g., triethylamine) under mild conditions. The reaction proceeds via a Swern oxidation mechanism, preserving the Z-configuration of double bonds while converting the primary alcohol to an aldehyde. Key parameters include:
Wittig Reaction Approaches
Alternative routes employ Wittig reactions between deuterated phosphonium ylides and aldehydes. For example, (Z)-4-heptenal may react with a stabilized ylide to form the conjugated diene system. However, stereochemical control remains challenging, necessitating low temperatures (−78°C) and anhydrous conditions.
Deuteration Strategies for 3Z,6Z-Nonadienal-3,4,6,7-d4
Isotopic Precursor Synthesis
Deuterium incorporation at allylic positions (C4 and C7) requires deuterated starting materials. Two pathways are prominent:
Deuterated Alcohol Oxidation
Direct Aldehyde Deuteration
Analytical Validation
Deuterium incorporation is verified via:
-
Mass Spectrometry : Molecular ion peaks at m/z 146 (M⁺ for C₉H₁₀D₄O).
-
¹H NMR : Absence of signals at δ 5.4–5.6 (vinylic H) and δ 2.3–2.6 (allylic H).
-
IR Spectroscopy : C-D stretching vibrations at 2100–2200 cm⁻¹.
Reaction Optimization and Challenges
Stereochemical Integrity
Maintaining the Z,Z configuration during deuteration is critical. Side reactions, such as acid-catalyzed isomerization, are mitigated by:
Yield and Purity
Typical yields for deuterated 3Z,6Z-Nonadienal range from 40–55%, with purity >95% after silica gel chromatography. Impurities include:
-
Isomerized Products : (3E,6Z)- and (3Z,6E)-nonadienal.
-
Deuterium Loss : Protonated byproducts due to trace moisture.
Applications and Research Findings
Q & A
Basic: What analytical techniques are most suitable for verifying the isotopic purity and structural integrity of 3Z,6Z-Nonadienal-3,4,6,7-d4?
Methodological Answer:
Isotopic purity and structural confirmation require a combination of nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) .
- NMR : Use deuterium-decoupled -NMR to assess positional deuteration (e.g., absence of proton signals at positions 3,4,6,7). Compare chemical shifts with non-deuterated analogs to confirm stereochemistry .
- GC-MS : Monitor molecular ion clusters (e.g., m/z ratios) to verify deuterium incorporation. Isotopic peaks should align with theoretical distributions (e.g., 4 deuterium atoms = +4 m/z shift) .
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantify abundance to ensure >98% isotopic enrichment, critical for tracer studies .
Advanced: How can deuterium labeling at positions 3,4,6,7 influence the compound’s reactivity in oxidation or hydrolysis studies?
Methodological Answer:
Deuterium isotope effects (KIEs) must be experimentally quantified due to altered bond strengths ( vs. ).
- Experimental Design :
- Data Interpretation :
- Primary KIEs (e.g., ) suggest bond cleavage is rate-limiting.
- Secondary KIEs may indicate steric or electronic changes in transition states .
- Contradiction Resolution : If unexpected reactivity arises, validate isotopic purity and rule out solvent/impurity effects via control experiments .
Basic: What are the best practices for storing 3Z,6Z-Nonadienal-3,4,6,7-d4 to prevent degradation during long-term studies?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring :
- Conduct periodic GC-MS analyses to track degradation products (e.g., nonadienoic acid derivatives).
- Quantify loss rates using accelerated stability testing (e.g., elevated temperatures) to predict shelf life .
Advanced: How can researchers resolve discrepancies in odor threshold measurements between deuterated and non-deuterated 3Z,6Z-Nonadienal?
Methodological Answer:
Contradictions may arise from sensory panel variability or isotopic effects on volatility.
- Experimental Adjustments :
- Standardize olfactometry protocols (e.g., ASTM E679) with blinded, triplicate trials.
- Use headspace solid-phase microextraction (HS-SPME) to quantify airborne concentrations, ensuring parity in sample delivery .
- Data Analysis :
Advanced: What factorial design approaches optimize the synthesis of 3Z,6Z-Nonadienal-3,4,6,7-d4 while minimizing byproducts?
Methodological Answer:
A 2 factorial design can identify critical variables (e.g., catalyst loading, reaction time).
- Variables :
- Factors: Temperature (°C), deuterium source (DO vs. CDOD), catalyst type.
- Responses: Yield (%), isotopic purity (%), byproduct formation.
- Analysis :
Basic: How should researchers document raw data for 3Z,6Z-Nonadienal-3,4,6,7-d4 in compliance with reproducibility standards?
Methodological Answer:
- Data Tables : Include metadata (e.g., instrument parameters, solvent batches). Example:
| Parameter | Value | Uncertainty (±) |
|---|---|---|
| Deuteration (%) | 98.5 | 0.3 |
| GC Retention Time | 12.7 min | 0.1 |
- Appendices : Archive raw spectra/chromatograms with timestamps. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for digital repositories .
Advanced: What strategies mitigate isotopic cross-talk in NMR studies of 3Z,6Z-Nonadienal-3,4,6,7-d4 when used in biological matrices?
Methodological Answer:
- Pulse Sequences : Apply -filtered -NMR to suppress signals from endogenous in biological samples.
- Sample Preparation : Use deuterated solvents (e.g., DO) and centrifugal filtration to remove macromolecules .
- Validation : Spike recovery experiments with internal standards (e.g., d-toluene) to quantify matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
